Sodium 1,1-difluoroethanesulfinate

Catalog No.
S2854024
CAS No.
1422738-67-7
M.F
C2H3F2NaO2S
M. Wt
152.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1,1-difluoroethanesulfinate

CAS Number

1422738-67-7

Product Name

Sodium 1,1-difluoroethanesulfinate

IUPAC Name

sodium;1,1-difluoroethanesulfinate

Molecular Formula

C2H3F2NaO2S

Molecular Weight

152.09

InChI

InChI=1S/C2H4F2O2S.Na/c1-2(3,4)7(5)6;/h1H3,(H,5,6);/q;+1/p-1

InChI Key

DWROSHCHGYEMGF-UHFFFAOYSA-N

SMILES

CC(F)(F)S(=O)[O-].[Na+]

Solubility

not available

C-C Bond Formation and Fluorinations:

Sodium 1,1-difluoroethanesulfinate (DFES-Na) is a valuable reagent in scientific research, particularly in organic chemistry. It serves as a catalyst for C-C bond formation and fluorinations.

  • C-C Bond Formation: DFES-Na facilitates the direct introduction of a 1,1-difluoroethyl group onto various heterocycles, forming fluorinated heteroarylether bioisosteres. These bioisosteres are molecules with similar properties to existing drugs but with the crucial addition of fluorine atoms. This modification can often enhance the drug's potency, selectivity, and metabolic stability [].
  • Fluorinations: DFES-Na also enables the selective fluorination of various organic molecules. Fluorine incorporation can significantly alter the physical and chemical properties of molecules, impacting their biological activity, metabolic stability, and other desirable characteristics [].

Operational Simplicity and Robust Protocol:

One of the significant advantages of DFES-Na is its operational simplicity and robust protocol. Unlike other reagents used for similar purposes, DFES-Na offers a straightforward and reliable method for C-C bond formation and fluorinations. This makes it a preferred choice for researchers due to its ease of use and consistent results [].

Developed by the Baran Group:

DFES-Na was developed by the Baran Group at The Scripps Research Institute, led by Professor Phil S. Baran. The group is renowned for its contributions to organic chemistry, particularly in the area of chemical synthesis and reaction development [].

Sodium 1,1-difluoroethanesulfinate is an organofluorine compound with the chemical formula C2H3F2NaO2S\text{C}_2\text{H}_3\text{F}_2\text{NaO}_2\text{S} and a CAS number of 1422738-67-7. This compound is characterized by the presence of two fluorine atoms attached to the ethane backbone, along with a sulfinyl group. It is typically presented as a white to light yellow solid and is soluble in water and organic solvents. Sodium 1,1-difluoroethanesulfinate is recognized for its utility as a fluoroalkylating reagent, which allows for the introduction of fluorinated groups into various organic substrates, enhancing their chemical properties and biological activity .

  • Fluoroalkylation: It acts as a precursor for generating reactive fluoroalkyl species, which can be used in various substitution reactions. For example, it can facilitate the formation of fluorinated ketones through nucleophilic substitution mechanisms .
  • Ring-opening Reactions: The compound can also be employed in ring-opening reactions of cyclic compounds, enabling the formation of distally fluorinated products .
  • Reactivity with Electrophiles: Sodium 1,1-difluoroethanesulfinate can react with electrophilic species to form stable fluoroalkylated products, showcasing its versatility in organic synthesis .

Sodium 1,1-difluoroethanesulfinate can be synthesized through various methods:

  • Fluorination of Ethanesulfinic Acid: One common approach involves the fluorination of ethanesulfinic acid using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents under controlled conditions.
  • Reactions with Fluorinated Alkyl Halides: Another method includes reacting sodium sulfinate with fluorinated alkyl halides, which leads to the formation of sodium 1,1-difluoroethanesulfinate through nucleophilic substitution reactions .

Sodium 1,1-difluoroethanesulfinate has several applications in organic synthesis:

  • Fluorinated Drug Development: It serves as a valuable reagent for synthesizing fluorinated pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives can be used in developing materials with enhanced properties due to the presence of fluorine.
  • Chemical Research: The compound is utilized in research settings for studying reaction mechanisms involving fluoroalkylation .

Research on interaction studies involving sodium 1,1-difluoroethanesulfinate primarily focuses on its reactivity with various electrophiles and nucleophiles. Studies indicate that it can effectively participate in nucleophilic substitution reactions under mild conditions. Additionally, its interactions with metal catalysts have been explored to enhance reaction efficiency and selectivity during fluoroalkylation processes .

Sodium 1,1-difluoroethanesulfinate shares similarities with other sulfinates and organofluorine compounds. Here are some comparable compounds:

Compound NameFormulaUnique Features
Sodium TrifluoromethanesulfinateC2F3NaO2S\text{C}_2\text{F}_3\text{NaO}_2\text{S}Used as a precursor for trifluoromethylation
Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinateC2H2BrF2NaO2S\text{C}_2\text{H}_2\text{BrF}_2\text{NaO}_2\text{S}Contains bromine; used in selective fluoroalkylation
Sodium 1-(trifluoromethyl)cyclopropanesulfinateC4F3NaO2S\text{C}_4\text{F}_3\text{NaO}_2\text{S}Cyclopropane structure allows unique reactivity

Uniqueness

Sodium 1,1-difluoroethanesulfinate is unique due to its specific difluoromethyl group configuration that enhances its reactivity compared to other sulfinates. Its ability to introduce difluoromethyl groups into organic molecules makes it particularly valuable in synthesizing novel compounds in medicinal chemistry .

Dates

Modify: 2023-08-17

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